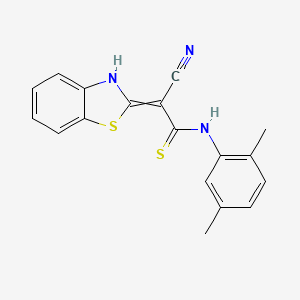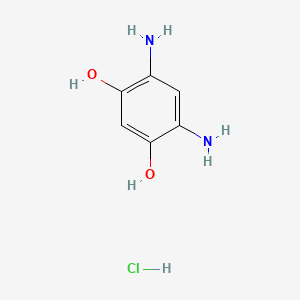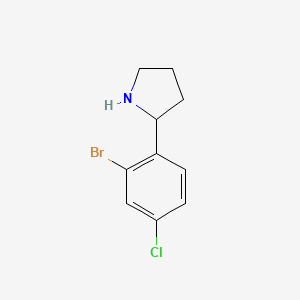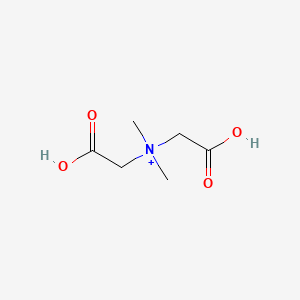![molecular formula C24H39NaO4 B12437498 Sale sodico del acido yodesossicolico [Italian] CAS No. 31687-62-4](/img/structure/B12437498.png)
Sale sodico del acido yodesossicolico [Italian]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sale sodico del acido yodesossicolico typically involves the iodination of deoxycholic acid. The process begins with the extraction of deoxycholic acid from bile, followed by its conversion into iododeoxycholic acid through a halogenation reaction. The iodinated product is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction of deoxycholic acid from animal bile, followed by chemical iodination and neutralization. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards.
Types of Reactions:
Oxidation: Sale sodico del acido yodesossicolico can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: The compound can be reduced to its corresponding alcohols.
Substitution: Halogenation and other substitution reactions can occur, particularly at the carbon atoms adjacent to the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation can be achieved using iodine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Oxidized derivatives of iododeoxycholic acid.
Reduction: Reduced forms of the compound, such as iododeoxycholyl alcohol.
Substitution: Various halogenated derivatives depending on the halogen used.
Aplicaciones Científicas De Investigación
Sale sodico del acido yodesossicolico has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of bile acid metabolism and transport.
Medicine: Investigated for its potential therapeutic effects in liver diseases and cholesterol management.
Industry: Utilized in the formulation of pharmaceuticals and as an additive in certain industrial processes.
Mecanismo De Acción
The compound exerts its effects primarily through its interaction with bile acid receptors and transporters. It helps in the emulsification and absorption of dietary fats by forming micelles. The molecular targets include the bile salt export pump and the ileal bile acid transporter, which are involved in the enterohepatic circulation of bile acids.
Comparación Con Compuestos Similares
Ursodeoxycholic Acid: Another bile acid with similar properties but different therapeutic applications.
Chenodeoxycholic Acid: A primary bile acid with a similar structure but different biological effects.
Deoxycholic Acid: The parent compound from which iododeoxycholic acid is derived.
Uniqueness: Sale sodico del acido yodesossicolico is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. This iodination enhances its solubility and potentially its therapeutic efficacy compared to other bile acids.
Propiedades
Número CAS |
31687-62-4 |
|---|---|
Fórmula molecular |
C24H39NaO4 |
Peso molecular |
414.6 g/mol |
Nombre IUPAC |
sodium;(4R)-4-[(3R,5R,6S,10R,13R,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C24H40O4.Na/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2;/h14-21,25-26H,4-13H2,1-3H3,(H,27,28);/q;+1/p-1/t14-,15-,16?,17-,18?,19?,20+,21+,23-,24-;/m1./s1 |
Clave InChI |
DUYSCILLIVEITB-IHUGHQDSSA-M |
SMILES isomérico |
C[C@H](CCC(=O)[O-])[C@H]1CCC2[C@@]1(CCC3C2C[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+] |
SMILES canónico |
CC(CCC(=O)[O-])C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,10S,11R)-13-hydroxy-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-16-one](/img/structure/B12437429.png)




![6-(Benzyloxy)imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B12437456.png)


![N-methoxy-1-[5-[4-(trifluoromethyl)phenyl]thiophen-2-yl]ethanimine](/img/structure/B12437475.png)
![1-Boc-3-[(4-fluoro-phenylamino)-methyl]-piperidine](/img/structure/B12437485.png)

![(1R,4aS,6aS,6bR,13aR)-1-hydroxy-1,2,6a,6b,9,9,11,11,13a-nonamethyl-2H,3H,4H,5H,6H,7H,8H,8aH,9aH,12aH,13H,13bH,14H,15bH-piceno[2,3-d][1,3]dioxole-4a-carboxylic acid](/img/structure/B12437488.png)
![(2S)-2-[(2S)-2-[(2S)-2-[(2S,3R)-2-amino-3-hydroxybutanamido]-6-{[(2R,3R)-3-methyl-3,4-dihydro-2H-pyrrol-2-yl]formamido}hexanamido]-3-phenylpropanamido]propanoic acid](/img/structure/B12437494.png)
